molecular formula C18H20ClNO2S B2824825 3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 1705223-23-9

3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2824825
CAS No.: 1705223-23-9
M. Wt: 349.87
InChI Key: GMPMSSRAWAKMMZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazepane ring, followed by the introduction of the furan and chlorophenyl groups. Common reagents used in these reactions include thionyl chloride, furan, and chlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-(4-thiazepan-4-yl)propan-1-one: Lacks the furan ring, which may affect its biological activity.

    3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)butan-1-one: Has a longer carbon chain, which can influence its chemical properties and reactivity.

Uniqueness

The presence of both the furan and thiazepane rings in 3-(3-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)propan-1-one makes it unique compared to similar compounds

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c19-15-4-1-3-14(13-15)6-7-18(21)20-9-8-17(23-12-10-20)16-5-2-11-22-16/h1-5,11,13,17H,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPMSSRAWAKMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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